2,2',3,4',5,5',6-Heptachlorobiphenyl

Description

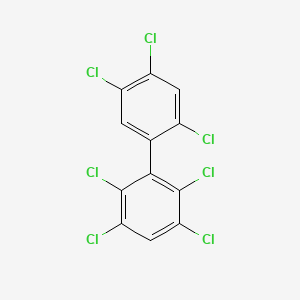

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-(2,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-5-2-7(15)6(14)1-4(5)10-11(18)8(16)3-9(17)12(10)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMZPLROONOSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052832 | |

| Record name | 2,2',3,4',5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-68-0 | |

| Record name | PCB 187 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,4',5,5',6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4',5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4',5,5',6-Heptachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,4',5,5',6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIP7BRA48E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution Dynamics of 2,2 ,3,4 ,5,5 ,6 Heptachlorobiphenyl

Global and Regional Environmental Presence

PCB-187, like other PCB congeners, is subject to long-range atmospheric transport, allowing it to be found in regions far from its original sources. copernicus.org This transport occurs through a cycle of volatilization from contaminated surfaces, atmospheric transport, and subsequent deposition. dioxin20xx.org The process is influenced by temperature, with higher temperatures increasing volatilization. dioxin20xx.org

Studies in the Arctic have detected PCB-187 in the atmosphere, with biomass burning in other regions identified as a significant source contributing to its presence. copernicus.org For instance, record-high peaks in PCB concentrations, including PCB-187, in the Arctic atmosphere have been linked to the long-range transport of emissions from biomass burning. copernicus.org In a study conducted at the Zeppelin station in the Arctic, the concentration of PCB-187 was observed as part of long-term air monitoring. copernicus.org

In urban settings, such as Chicago, the atmospheric distribution of PCB-187 has been studied to understand its spatial and temporal variability. Research has indicated that for PCB-187, the temporal variability in its atmospheric concentration is significantly greater than its spatial variability, with a median temporal variability being 7.4 times higher than the spatial one. nih.gov This suggests that fluctuations in sources or atmospheric conditions over time have a more substantial impact on its airborne levels than variations across different locations within the city. nih.gov

Deposition rates of PCB-187 in the Arctic have been measured, with mean deposition rates for PCB 182 + 187 found to be 34 pg/m²d and 47 pg/m²d in two different assessments. researchgate.net

PCB-187 is found in various components of aquatic ecosystems, including the water column and sediments. Due to their hydrophobic nature, PCBs tend to adsorb to particulate matter and settle in sediments, which can act as long-term reservoirs. epa.gov

In the Great Lakes region, studies have investigated the presence of PCBs in water and sediment. A study on the Clinton River in Michigan, a Great Lakes Area of Concern, found notable concentration spikes for PCB-187 in sediment samples. usgs.gov In the Houston Ship Channel, total PCB concentrations, including all 209 congeners, ranged from 0.49 to 12.49 ng/L in water and 4.18 to 4601 ng/g dry weight in sediment. nih.gov While this study highlighted an unusually high fraction of the deca-chlorinated congener (PCB-209), it provides context for the presence of highly chlorinated congeners like PCB-187 in industrial waterways. nih.gov

A study of snowpack in Eastern Siberia, which can be considered a component of the aquatic system upon melting, detected PCB-187. The mean concentration of PCB-187 in snow was reported as 0.08 ng/L, with a range from below detection limits to 3.11 ng/L. mdpi.com

In the Udu River in the Niger Delta, Nigeria, a study quantifying 28 PCB congeners in water and sediment found that while PCB-167 was detected in water, a broader range of congeners, including heavier ones, were present in the sediment. oaepublish.com Although specific concentrations for PCB-187 were not detailed in the abstract, the study noted that the total concentration of the 28 PCBs in sediment ranged from 5.34 to 16.1 ng/g dry weight. oaepublish.com

Interactive Data Table: Concentration of PCB-187 in Aquatic Systems

| Location | Matrix | Concentration | Unit | Reference |

| Eastern Siberia | Snow | Mean: 0.08; Range: bdl-3.11 | ng/L | mdpi.com |

| Clinton River, MI | Sediment | Spikes observed | - | usgs.gov |

| Houston Ship Channel, TX | Water | Total PCBs: 0.49-12.49 | ng/L | nih.gov |

| Houston Ship Channel, TX | Sediment | Total PCBs: 4.18-4601 | ng/g dw | nih.gov |

| Udu River, Nigeria | Sediment | Total PCBs: 5.34-16.1 | ng/g dw | oaepublish.com |

Note: "bdl" indicates below detection limit. Data for total PCBs is provided for context where specific PCB-187 concentrations were not available in the cited abstract.

PCB-187 also accumulates in terrestrial environments, including soils and the tissues of living organisms. The presence of high molecular weight PCB congeners, such as PCB-187, in soils in some remote locations like Antarctica has been suggested to originate from local biotic sources, such as bird activities, rather than solely from atmospheric transport. nih.gov In a study on the East Antarctic coast, soil samples with high concentrations of PCBs (ranging from 90.26 to 157.45 ng/g dry weight) showed the presence of heavier congeners like PCB-187. nih.gov

Conversely, in a study of residential soils in an industrial city in India, PCB-187 was found to be below the detection limit. nih.gov This highlights the variability in PCB contamination levels in different terrestrial environments. In agricultural soils in Northwest Algeria, the sum of seven indicator PCBs ranged from non-detected to 19.3 ng/g. researchgate.net

Due to their lipophilic nature, PCBs bioaccumulate in the fatty tissues of organisms and can biomagnify up the food chain. dioxin20xx.org PCB-187 has been detected in human blood serum. In a study by the Environmental Working Group, PCB-187 was found in all 35 people tested, with a geometric mean of 1.61 ng/g (lipid weight) in blood serum. ewg.org Data from the Centers for Disease Control and Prevention (CDC) biomonitoring studies also showed its presence in 1,815 out of 4,821 people tested, with a geometric mean of 5.55 ng/g (lipid weight) in blood serum. ewg.org

In the Canadian waters of the Great Lakes, a study on PCB trends in multiple fish species found that the highest mean contaminant values were recorded in lake trout from Lake Ontario, with concentrations of 1994 ± 1989 ng/g wet weight for total PCBs. utoronto.ca While this study did not single out PCB-187, it illustrates the extent of PCB accumulation in biota at higher trophic levels.

Interactive Data Table: Concentration of PCB-187 in Terrestrial Compartments

| Location | Matrix | Concentration | Unit | Reference |

| East Antarctic Coast | Soil (high contamination) | Total PCBs: 90.26-157.45 | ng/g dw | nih.gov |

| Korba, India | Residential Soil | Below Detection Limit | - | nih.gov |

| United States (EWG Study) | Human Blood Serum | Geometric Mean: 1.61 | ng/g lipid | ewg.org |

| United States (CDC Study) | Human Blood Serum | Geometric Mean: 5.55 | ng/g lipid | ewg.org |

Note: Data for total PCBs is provided for context where specific PCB-187 concentrations were not available in the cited abstract.

Congener Profiles in Environmental Matrices

The congener profile, or the relative abundance of different PCB congeners, can provide insights into the sources and environmental fate of PCBs. PCB-187 is a heptachlorobiphenyl, meaning it contains seven chlorine atoms. nih.gov Heavier, more chlorinated congeners like PCB-187 are generally less volatile and more persistent in sediment and biota compared to lighter congeners. dioxin20xx.orgepa.gov

In the Arctic, PCB 182 + 187 was among the dominant congeners identified in deposition samples. researchgate.net In a study of soils from the East Antarctic coast, the presence of high molecular weight congeners including PCB-187 was indicative of local biotic sources in highly contaminated areas. nih.gov In the Clinton River, sediment samples exhibited concentration spikes for PCB-187, suggesting its significance in the local congener profile. usgs.gov

The environmental concentrations of PCBs, including PCB-187, have been generally declining over time in many regions following their ban. epa.govuniv-tours.frnih.gov However, the rate of this decline can vary by location and congener.

In the Great Lakes, long-term monitoring has shown a continued decline in PCB concentrations in fish, although the rates may be slowing. epa.gov Log-linear regression of data from Environment Canada indicated annual declines of 5% in Lake Trout from Lake Superior and 7% in Lakes Huron and Ontario. epa.gov Atmospheric concentrations of PCBs near the Great Lakes also showed a decreasing trend between 1990 and 2003, with the decline being relatively slower for tetra- and pentachlorinated congeners. nih.gov

A study of sediment cores from the Rhône River in France revealed that while PCB concentrations have decreased since their peak, concentrations at downstream sites remained elevated into the 2000s, and the rate of reduction has slowed. univ-tours.fr

In Eastern Siberia, the temporal distribution of total PCBs in snow from the 1990s to the 2020s showed a V-shaped curve, with a minimum in 2009 followed by an increase. mdpi.com This was attributed to a collapse in industrial production followed by secondary emissions from remediation efforts. mdpi.com

In Sweden, monitoring of PCBs in freshwater fish has also shown a decreasing trend over a 25-year period. researchgate.net PCB-187 was detected in most samples analyzed in a study of a Swedish population, indicating its persistent presence. researchgate.net

Sources, Transport, and Environmental Cycling of 2,2 ,3,4 ,5,5 ,6 Heptachlorobiphenyl

Primary and Secondary Emission Sources

The release of 2,2',3,4',5,5',6-Heptachlorobiphenyl into the environment can be traced back to both its intentional inclusion in industrial products and its unintentional formation as a byproduct.

Legacy Industrial Formulations (e.g., Aroclor Constituents)

Historically, the primary source of this compound was its inclusion as a component in commercial PCB mixtures, most notably the Aroclor series produced by Monsanto. cdc.gov These mixtures were widely used in a variety of industrial applications, including as dielectric fluids in transformers and capacitors, due to their chemical stability and insulating properties. gcms.cz Although the production of PCBs was banned in many countries in the 1970s, these legacy formulations continue to be a source of environmental contamination through leaks, spills, and improper disposal of products and equipment containing them.

The congener this compound has been identified as a component of specific Aroclor mixtures. Detailed analysis of these formulations has provided insight into the weight percentage of this particular heptachlorobiphenyl.

| Aroclor Mixture | Weight Percent of this compound |

| Aroclor 1254 (Lot A4, late production) | 0.17% |

| Aroclor 1260 | 5.4% |

| Data sourced from U.S. EPA Region 4 Technical Services Section Issue Paper for Polychlorinated Biphenyl (B1667301) Characterization at Region 4 Superfund and RCRA Sites. epa.gov |

Unintentional Byproducts and Non-Legacy Sources (e.g., Pigments)

In addition to its presence in legacy commercial mixtures, this compound can also be unintentionally generated as a byproduct in various industrial chemical processes. A significant non-legacy source of PCBs is the manufacturing of certain organic pigments. srrttf.org Specifically, PCBs have been detected in azo and phthalocyanine (B1677752) pigments, which are used in a wide array of products including paints, inks, textiles, and plastics. srrttf.org

The formation of PCBs during pigment production is often a result of reactions involving chlorinated solvents and intermediates. srrttf.org While much of the research on inadvertent PCBs in pigments has focused on lower chlorinated congeners like PCB 11 or the fully chlorinated PCB 209, the potential for the formation of a wide range of congeners, including heptachlorobiphenyls, exists. However, specific concentration data for this compound in various pigments is not extensively documented in publicly available literature, which tends to focus on the most prevalent or toxicologically significant congeners.

Environmental Transport Pathways

Once released into the environment, this compound, like other PCBs, is subject to various transport mechanisms that facilitate its distribution across different environmental media.

Atmospheric Deposition (Wet and Dry)

Due to their semi-volatile nature, PCBs can be transported over long distances in the atmosphere. epa.gov This transport can occur with the compound in the gas phase or adsorbed to airborne particulate matter. dss.go.th Atmospheric deposition, which includes both wet and dry processes, is a significant pathway for the introduction of PCBs into terrestrial and aquatic ecosystems. nih.govwa.govcambridge.org

Wet Deposition: This process involves the removal of atmospheric PCBs by precipitation, such as rain and snow. cambridge.org

Dry Deposition: This refers to the settling of particle-associated PCBs and the direct transfer of gaseous PCBs to surfaces. dss.go.th

Studies have shown that urban and industrial areas can be significant sources of atmospheric PCBs, leading to higher deposition rates in their vicinity. nih.gov While general patterns of PCB deposition have been studied, specific data on the atmospheric deposition fluxes of this compound are limited. The extent of its transport and deposition will be influenced by its specific physical-chemical properties, such as its vapor pressure and partitioning behavior.

Water Column Movement and Sediment Re-suspension

In aquatic environments, the fate of this compound is largely governed by its low water solubility and high affinity for organic matter. unf.edu Consequently, it tends to partition from the water column and adsorb to suspended particles and bottom sediments. unf.eduresearchgate.net Sediments can thus act as a major reservoir for this compound in aquatic systems. nih.govresearchgate.net

However, these sediment-bound contaminants are not permanently sequestered. Physical disturbances such as dredging, bioturbation by benthic organisms, and strong currents can lead to the re-suspension of contaminated sediments. nih.gov This re-suspension can release this compound back into the water column, making it available for uptake by aquatic organisms and further transport. unf.edu

Inter-compartmental Transfer Dynamics

The environmental cycling of this compound involves continuous movement and exchange between the primary environmental compartments: air, water, soil, and biota. cdc.govresearchgate.netclu-in.org This inter-compartmental transfer is a complex process driven by a combination of physical, chemical, and biological factors.

Key transfer processes include:

Volatilization: The transfer from water or soil to the atmosphere.

Sorption/Desorption: The binding to and release from soil and sediment particles.

Bioaccumulation: The uptake and concentration in living organisms from their environment.

Environmental Persistence and Degradation Resistance

This compound, also known as PCB 187, is a specific congener of polychlorinated biphenyls (PCBs). ca.gov As with other highly chlorinated PCBs, it is characterized by exceptional chemical stability, low flammability, and high lipophilicity. ontosight.aiwikipedia.org These properties, once valued for industrial applications, are the primary reason for its significant environmental persistence. ontosight.airesearchgate.net Once released into the environment, PCB 187 is highly resistant to degradation and can remain for long periods, accumulating in soil, sediments, and the fatty tissues of living organisms. ijshr.com Its molecular structure, featuring seven chlorine atoms distributed across both biphenyl rings, makes it a challenging substrate for both chemical and biological degradation processes. toxicdocs.org Studies on the elimination of PCBs in humans have estimated an apparent half-life of 6.5 to 7.5 years for PCB 187, highlighting its tendency to persist within biological systems, a trait rooted in its resistance to metabolic breakdown. nih.gov

Abiotic degradation refers to the breakdown of a compound through non-biological processes. For PCB 187, the primary abiotic pathways considered are photolysis and hydrolysis, though neither is particularly efficient under typical environmental conditions.

Photolysis: Photolysis, or photodegradation, involves the breakdown of chemical compounds by light energy. For PCBs, this process typically occurs through the absorption of ultraviolet (UV) radiation from sunlight, which can lead to the cleavage of carbon-chlorine bonds and the removal of chlorine atoms (reductive dechlorination). researchgate.net The result is the formation of less-chlorinated PCB congeners, which may be more susceptible to further degradation. researchgate.net However, the rate of photolysis is highly dependent on the specific PCB congener and environmental conditions. researchgate.net Highly chlorinated PCBs, such as PCB 187, are generally more resistant to photodegradation than their less-chlorinated counterparts. The process can be influenced by the presence of sensitizing agents or catalysts in the environment, but it remains a very slow degradation pathway for persistent congeners like PCB 187. researchgate.net

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. PCBs as a class are exceptionally resistant to hydrolysis under normal environmental pH and temperature conditions. wikipedia.org Their chemical structure, particularly the strong carbon-chlorine bonds and the stable biphenyl system, prevents significant breakdown by water. While hydrolysis can be forced under extreme laboratory or industrial conditions (e.g., high temperatures and pressures or highly alkaline environments), these conditions are not representative of natural ecosystems. Therefore, hydrolysis is not considered a significant environmental degradation pathway for this compound.

The structure of this compound makes it highly recalcitrant, or resistant, to biodegradation by microorganisms. The high degree of chlorination is a primary factor, as degradation generally becomes more difficult as the number of chlorine atoms increases. toxicdocs.org

Aerobic Degradation: Under aerobic (oxygen-present) conditions, the primary microbial pathway for breaking down PCBs involves enzymes called biphenyl dioxygenases. nih.gov These enzymes attack the biphenyl structure, opening the rings and leading to eventual mineralization. researchgate.net However, this pathway is effective mainly for PCBs with fewer chlorine atoms and at least one pair of adjacent unchlorinated carbon atoms. nih.gov The seven chlorine atoms on PCB 187, and their specific arrangement, sterically hinder the action of these dioxygenase enzymes, making aerobic degradation extremely limited and ineffective. nih.govnih.gov

Anaerobic Degradation: A more significant, albeit still slow, biotic pathway for highly chlorinated PCBs like PCB 187 occurs under anaerobic (oxygen-absent) conditions, typically in deep sediments. nih.gov This process is known as reductive dechlorination, where anaerobic microorganisms use the PCB congener as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. nih.govresearchgate.net This process preferentially removes chlorine atoms from the meta and para positions, resulting in the formation of less-chlorinated congeners. battelle.orgplos.org These daughter products may then be more amenable to degradation by aerobic bacteria if they migrate to an oxygen-rich environment. nih.govslideshare.net Organisms such as Dehalococcoides have been implicated in this process, which is considered the most important natural degradation pathway for reducing the persistence and toxicity of highly chlorinated PCB mixtures. battelle.orgepa.gov

Metabolic Transformation: While complete mineralization by a single organism is unlikely, PCB 187 can be transformed by metabolic processes in higher organisms. The cytochrome P450 enzyme system can hydroxylate the PCB molecule, creating hydroxylated metabolites (OH-PCBs). wikipedia.org For example, 4'-OH-2,2',3,3',5,5',6-heptachlorobiphenyl (a metabolite of PCB 178) and 4-OH-CB187 have been identified as metabolites. researchgate.netresearchgate.net This transformation does not destroy the biphenyl structure but alters its chemical properties. These OH-PCBs are sometimes more toxic than the parent compound and can persist in the body. researchgate.netnih.gov

Factors Influencing Recalcitrance: Several interconnected factors determine the profound resistance of PCB 187 to environmental degradation.

| Factor | Influence on Degradation Resistance (Recalcitrance) | Mechanism |

|---|---|---|

| Degree of Chlorination | High | Increased number of chlorine atoms (seven on PCB 187) sterically hinders enzymatic attack and increases chemical stability. toxicdocs.orgplos.org |

| Chlorine Substitution Pattern | High | The specific positions of chlorine atoms, including heavy substitution on both rings, block the sites required for dioxygenase enzymes to initiate aerobic degradation. nih.gov |

| Bioavailability | High | PCB 187 is highly lipophilic (fat-soluble) and hydrophobic (water-repelling), causing it to adsorb strongly to organic matter in soil and sediment, making it less available to microorganisms. nih.govnih.gov |

| Environmental Conditions | High | Degradation is dependent on specific microbial populations (e.g., anaerobic dehalogenating bacteria) that may not be present or active. The process requires suitable anaerobic conditions and the availability of electron donors. alfred.edunih.gov |

Environmental Biotransformation and Metabolite Research of 2,2 ,3,4 ,5,5 ,6 Heptachlorobiphenyl

Metabolic Pathways in Environmental Organisms

The biotransformation of 2,2',3,4',5,5',6-Heptachlorobiphenyl (PCB 187) is a critical process influencing its persistence and potential toxicity in the environment. Metabolic pathways in various organisms primarily involve oxidative processes that aim to increase the polarity of this lipophilic compound, thereby facilitating its excretion.

In Vitro and In Vivo Studies of Biotransformation

In vitro studies using liver microsomes from different species have provided foundational insights into the metabolic potential for PCB 187. Research involving liver microsomes from rats, hamsters, and guinea pigs demonstrated species-specific differences in metabolic capability. In untreated animals, only guinea pig liver microsomes were capable of metabolizing PCB 187, forming three distinct metabolites. researchgate.netnii.ac.jp In contrast, liver microsomes from untreated rats and hamsters did not produce any detectable metabolites of PCB 187. nii.ac.jp

In vivo research has further elucidated the fate of PCB 187 and its metabolites within organisms. A study examining the distribution and excretion of PCB 187 metabolites in rats and guinea pigs following intraperitoneal administration found that the metabolites were distributed in serum, liver, and kidney, with subsequent fecal excretion. researchgate.net Another in vivo study in rats focused on the pharmacokinetics of a major hydroxylated metabolite, 4-OH-PCB 187, after a single intravenous dose. tandfonline.com The results showed that this metabolite is highly persistent, with a long biological half-life, which contributes to its retention and accumulation in the blood. tandfonline.com

Table 1: Summary of Key In Vitro and In Vivo Biotransformation Studies of PCB 187

| Study Type | Organism/System | Key Findings | Reference(s) |

| In Vitro | Rat, Hamster, Guinea Pig Liver Microsomes | Only untreated guinea pig microsomes metabolized PCB 187. No metabolism was observed in untreated rat or hamster microsomes. | researchgate.netnii.ac.jp |

| In Vivo | Rats, Guinea Pigs | Metabolites of PCB 187 were distributed in serum, liver, and kidney and were excreted in feces. | researchgate.net |

| In Vivo (Pharmacokinetics) | Rats | The metabolite 4-OH-PCB 187 exhibited a long half-life of 15 days in rat plasma, indicating strong retention. | tandfonline.com |

Role of Cytochrome P450 Monooxygenases (CYPs) in Congener Metabolism

The biotransformation of PCBs into hydroxylated metabolites (OH-PCBs) is predominantly mediated by the cytochrome P450 (CYP) monooxygenase enzyme system. nih.gov These enzymes catalyze the insertion of an oxygen atom into the biphenyl (B1667301) structure, initiating the metabolic process. nih.gov

The involvement of CYPs in the metabolism of PCB 187 is supported by in vitro studies that used chemical inducers to stimulate CYP enzyme activity. In guinea pigs, pretreatment with phenobarbital (B1680315) (PB), a known inducer of CYP2B enzymes, significantly increased the formation of two PCB 187 metabolites. researchgate.netnii.ac.jp This demonstrates that CYP enzymes, particularly those inducible by phenobarbital, are directly involved in the metabolic pathways of this congener. While the specific human CYP isoforms responsible for the metabolism of many PCB congeners have been identified (e.g., CYP2A6 and CYP2B6), studies pinpointing the exact isoforms that metabolize PCB 187 are limited. nih.gov The general mechanism involves the formation of a reactive arene oxide intermediate or direct insertion of a hydroxyl group onto the aromatic ring. tandfonline.com

Identification and Characterization of Hydroxylated Metabolites (OH-PCBs)

The primary metabolites of PCB 187 are hydroxylated derivatives. The position of the hydroxyl group is determined by the enzymatic action of CYPs and the chlorine substitution pattern of the parent congener.

Structural Elucidation of this compound Metabolites

Metabolic studies of PCB 187 have successfully identified and characterized several of its hydroxylated products. An in vitro study using guinea pig liver microsomes identified three metabolites. researchgate.net Through comparison with synthetic standards using gas chromatography/mass spectrometry (GC/MS), these were deduced to be:

4'-hydroxy-2,2',3,5,5',6-hexachlorobiphenyl (M-1) : A dechlorinated and hydroxylated metabolite.

4'-hydroxy-2,2',3,3',5,5',6-heptachlorobiphenyl (M-2) : A hydroxylated metabolite with no loss of chlorine.

4-hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl (4-OH-PCB 187) (M-3) : A major metabolite formed via direct hydroxylation. researchgate.nettandfonline.com

Another study confirmed that 4-OH-PCB 187 is formed from its parent compound, PCB 187, through direct insertion of a hydroxyl group. researchgate.netnih.gov This metabolite is one of the most significant biotransformation products of PCB 187 found in biological systems.

Table 2: Identified Metabolites of this compound (PCB 187)

| Metabolite Designation | Chemical Name | Formation Mechanism | Reference(s) |

| M-1 / 4′-OH-CB151 | 4′-hydroxy-2,2′,3,5,5′,6-hexachlorobiphenyl | Dechlorination and Hydroxylation | researchgate.net |

| M-2 / 4′-OH-CB178 | 4′-hydroxy-2,2′,3,3′,5,5′,6-heptachlorobiphenyl | Hydroxylation | researchgate.net |

| M-3 / 4-OH-PCB 187 | 4-hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl | Direct Hydroxylation | researchgate.nettandfonline.comnih.gov |

Occurrence and Environmental Fate of OH-Heptachlorobiphenyls

The hydroxylated metabolites of PCB 187, particularly 4-OH-PCB 187, are frequently detected in wildlife and human populations, indicating widespread environmental exposure and metabolic conversion of the parent compound. tandfonline.comnih.govnih.gov 4-OH-PCB 187 is consistently reported as one of the most abundant OH-PCB congeners in human serum and plasma. tandfonline.comnih.gov

Studies have documented its presence across various human demographics. For instance, 4-OH-PCB 187 has been measured in the serum of adolescents and their mothers in the U.S. and was found to be one of the twelve most commonly detected OH-PCBs. nih.gov It is also a major congener found in both maternal and cord sera in European populations, indicating prenatal exposure. nih.gov In some populations, such as those in Sweden and Slovakia, 4-OH-PCB 187 was the single most dominant OH-PCB metabolite detected. researchgate.net

The persistence of these metabolites contributes to their prevalence. The pharmacokinetic study of 4-OH-PCB 187 in rats revealed a long half-life of 15 days, which is attributed to its strong binding to transport proteins like transthyretin in the blood. tandfonline.com This resistance to clearance explains its accumulation and sustained levels in biological tissues. tandfonline.com

Enantioselective Metabolism of Chiral Heptachlorobiphenyl Congeners

Certain PCB congeners that lack a plane of symmetry are chiral, existing as two non-superimposable mirror images called atropisomers. The metabolism of these chiral PCBs can be enantioselective, meaning that one atropisomer is metabolized at a different rate than the other. researchgate.netnih.gov This process is often mediated by CYP enzymes, particularly the CYP2B subfamily. researchgate.netnih.gov

However, the congener this compound (PCB 187) is achiral . ncats.io It possesses a plane of symmetry, and therefore, does not exist as atropisomers. Consequently, the concept of enantioselective metabolism does not apply to the parent compound PCB 187. Its biotransformation does not involve the preferential metabolism of one enantiomer over another, as no enantiomers exist. While the metabolism of prochiral PCBs can sometimes result in the formation of chiral hydroxylated metabolites, the discussion of enantioselective metabolism for the parent congener is not relevant for the achiral PCB 187. nih.gov

Atropisomeric Enrichment and Environmental Implications

This compound (PCB 183) is an axially chiral compound, meaning it exists as two stable, non-superimposable mirror-image rotational isomers, or atropisomers. researchgate.netnih.gov While manufactured and released into the environment as a racemic mixture (containing equal amounts of both atropisomers), biochemical processes can lead to the enrichment of one atropisomer over the other in various environmental compartments. researchgate.netnih.gov This deviation from a racemic composition, known as atropisomeric enrichment, provides crucial insights into the environmental fate and biotransformation pathways of this persistent organic pollutant. north-slope.org

Research has shown that the enantiomer fractions (EFs) of PCB 183 often deviate from the racemic value of 0.5 in environmental samples. For instance, studies have found that sediment samples can be highly enriched in the first-eluting enantiomer of PCB 183. researchgate.net Similarly, nonracemic EF values for PCB 183 have been observed in the blubber of bowhead whales, which were significantly different from the EFs in their zooplankton prey, indicating that enantioselective processes are occurring within the whales. north-slope.org The accumulation of PCB 183 in bowhead whale blubber was found to be enantiomer-specific when compared to both their liver and their food source. north-slope.org

| Environmental Matrix | Observed Enrichment | Implication | Reference |

|---|---|---|---|

| Sediment | Highly enriched in the first-eluting enantiomer. | Indicates enantioselective degradation or binding processes occurring in sediment. | researchgate.net |

| Bowhead Whale (Balaena mysticetus) Blubber | Nonracemic EF values, differing significantly from zooplankton prey. | Suggests enantioselective biotransformation and accumulation within the whale. | north-slope.org |

| Dairy Products | Enrichment of either the first or second eluting enantiomer depending on the product and species. | Demonstrates enantioselective processes occur through the food chain. | researchgate.net |

Species-Specific Differences in Enantioselective Processes

The biotransformation of PCB 183 is highly dependent on the specific enzymes present in an organism, leading to significant species-specific differences in enantioselective metabolism. researchgate.netresearchgate.net The primary enzymes involved in the metabolism of PCBs are the cytochrome P450 (CYP) monooxygenases. researchgate.netnih.govresearchgate.net

A notable difference has been identified between human and rat metabolic capabilities for PCB 183. In vitro studies have demonstrated that human CYP2B6 can metabolize both atropisomers of PCB 183. researchgate.netnih.gov In contrast, rat CYP2B1 does not metabolize PCB 183. researchgate.netnih.gov This stark difference is attributed to variations in the size of the substrate-binding cavities of these enzymes. researchgate.netnih.gov

Furthermore, the metabolism by human CYP2B6 is enantioselective, showing a preferential metabolism of the (-)-CB183 atropisomer compared to the (+)-CB183 atropisomer. researchgate.netnih.gov This is explained by the stable accommodation of (-)-CB183 in the enzyme's binding cavity without steric hindrance. researchgate.net The implication of this preferential metabolism is that the (+)-PCB 183 enantiomer has a greater potential for bioaccumulation in the human body, suggesting its toxicity should be given greater emphasis. researchgate.net The identified metabolites from the action of human CYP2B6 are 3′-OH-CB183 and 5-OH-CB183. researchgate.netnih.gov These findings highlight the caution required when extrapolating toxicity data from rats to humans, especially for compounds metabolized differently by species-specific CYP enzymes. researchgate.net

In marine mammals, such as the bowhead whale, evidence also points to enantioselective biotransformation processes, as the EF values for PCB 183 in their tissues are nonracemic. north-slope.org Although PCB 183 lacks adjacent hydrogen atoms in the meta/para positions, making it generally difficult for biota to metabolize, these whales still exhibit an enantiomer-specific accumulation. north-slope.org

| Species/Enzyme System | Metabolic Activity on PCB 183 | Enantioselectivity | Metabolites Identified | Reference |

|---|---|---|---|---|

| Human (CYP2B6) | Metabolizes both atropisomers. | Preferential metabolism of (-)-PCB 183. | 3′-OH-CB183, 5-OH-CB183 | researchgate.net, nih.gov |

| Rat (CYP2B1) | No metabolic activity observed. | N/A | N/A | researchgate.net, nih.gov |

| Bowhead Whale (Balaena mysticetus) | Evidence of biotransformation. | Enantioselective accumulation observed. | Not specified. | north-slope.org |

Bioaccumulation and Biomagnification of 2,2 ,3,4 ,5,5 ,6 Heptachlorobiphenyl in Ecological Systems

Bioaccumulation Potential in Aquatic and Terrestrial Biota

The bioaccumulation of PCBs in aquatic and terrestrial organisms is a significant environmental issue. taylorandfrancis.com These compounds, including 2,2',3,4',5,5',6-heptachlorobiphenyl, are readily absorbed by organisms from their environment, including contaminated water, sediment, and food sources. epa.govnih.gov Due to their high lipophilicity, or tendency to dissolve in fats, they accumulate in the fatty tissues of organisms. epa.govauburn.edu This process can lead to concentrations in organisms that are many orders of magnitude higher than in the surrounding environment. taylorandfrancis.com

PCBs are absorbed through various routes, including inhalation, ingestion, and dermal contact. nih.govnih.gov Once in the bloodstream, they are transported and tend to accumulate in lipid-rich tissues like the liver and adipose tissue. nih.govnih.gov The persistence of these chemicals against metabolic breakdown contributes to their long-term retention in organisms. taylorandfrancis.com

Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. researchgate.net Biomagnification, a specific case of trophic transfer, occurs when the concentration of a substance increases at successively higher levels in a food chain. researchgate.netecetoc.org PCBs are well-documented to biomagnify in aquatic food webs. researchgate.netnih.gov

The biomagnification factor (BMF) is a metric used to quantify this increase in concentration between an organism and its diet. A BMF greater than 1 indicates that the contaminant is biomagnifying. Studies on various PCB congeners have shown that their potential to biomagnify is related to their octanol-water partition coefficient (Kow), with a high Kow value indicating a greater tendency to accumulate in fatty tissues. epa.govnih.gov For instance, research on Lake Ontario's food web demonstrated significant biomagnification of certain PCBs from fish to fish-eating birds. epa.gov

The following table displays the logarithmic octanol-water partition coefficient (log Kow) for this compound, a key parameter in predicting its bioaccumulation potential.

| Compound | Log Kow (Experimental) | Log Kow (Predicted) |

| This compound | 6.953 | 6.501 |

| Data from a 2019 study on the biological enrichment prediction of polychlorinated biphenyls. nih.gov |

Several factors influence the bioaccumulation of this compound in organisms.

Lipid Content: The high lipophilicity of PCBs means that organisms with higher lipid content will generally accumulate higher concentrations of these compounds. auburn.edunih.govnih.gov A direct relationship between body lipid content and PCB concentrations has been observed in various fish species. auburn.edu

Trophic Level: An organism's position in the food web is a crucial determinant of its PCB burden. nih.govresearchgate.net As PCBs are transferred up the food chain, they become more concentrated, leading to the highest levels in top predators. nih.gov The predictive power of trophic position for individual PCB congeners increases with a higher Kow value. nih.govresearchgate.net

Environmental Parameters: The concentration of PCBs in the environment, such as in water and sediment, directly impacts the exposure levels for organisms. auburn.edu The distance from a contamination source can also play a role, with organisms closer to a point source often exhibiting higher PCB levels. auburn.edu

The table below summarizes key factors that influence the bioaccumulation of PCBs.

| Influencing Factor | Description |

| Biological Factors | |

| Lipid Content | Higher lipid reserves lead to greater accumulation of lipophilic compounds like PCBs. auburn.edu |

| Trophic Status | Higher trophic levels generally have increased PCB concentrations due to biomagnification. auburn.eduresearchgate.net |

| Species | Different species have varying metabolic rates and dietary habits, affecting PCB accumulation. auburn.edu |

| Age and Size | Older, larger fish may have had longer exposure and more time to accumulate PCBs. auburn.edu |

| Gender | Differences in lipid allocation for reproduction can lead to varying PCB levels between males and females. auburn.edu |

| Environmental Factors | |

| Exposure Rate | The concentration of PCBs in the surrounding environment directly influences uptake. auburn.edu |

| Distance from Source | Proximity to a point source of PCB contamination can result in higher bioaccumulation rates. auburn.edu |

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Modeling for Bioaccumulation

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or properties of chemicals based on their molecular structure. nih.govconicet.gov.ar These models are particularly useful for assessing the bioaccumulation potential of a large number of chemicals without extensive and costly experimental testing. sfu.ca

Predictive models for the bioaccumulation of organic chemicals in aquatic food webs have been developed using a QSAR approach. sfu.ca These models can estimate bioaccumulation factors (BAFs) for fish at higher trophic levels. sfu.ca Such models can be adjusted to account for factors like metabolic transformation and trophic dilution. sfu.ca For PCBs, QSAR models have been developed to predict their bioconcentration factors (BCFs), which is a measure of a chemical's concentration in an organism compared to the concentration in the surrounding water. researchgate.net

The development of robust QSAR/QSPR models relies on the selection of appropriate molecular descriptors and statistical methods. nih.gove-bookshelf.de

Molecular Descriptors: These are numerical values that describe the chemical and physical properties of a molecule. conicet.gov.ar Descriptors can be categorized based on the dimensionality of the molecular representation they are derived from (1D, 2D, 3D). conicet.gov.ar For PCBs, descriptors such as the octanol-water partition coefficient (Kow), molecular connectivity indices, and quantum chemical descriptors have been used in QSAR modeling. nih.govresearchgate.net Hologram QSAR (HQSAR) and 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural features of PCBs that influence their bioaccumulation. nih.gov For instance, a study using HQSAR and CoMSIA models indicated that the positions of chlorine substitutions on the biphenyl (B1667301) structure are significant for bioaccumulation activity. nih.gov

Statistical Approaches: Various statistical methods are used to build the relationship between molecular descriptors and the property being predicted. Multiple Linear Regression (MLR) is a common method used to develop linear models. researchgate.nete-bookshelf.de More advanced machine learning techniques like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forests (RF) are also increasingly used in QSAR studies to handle complex, non-linear relationships. researchgate.net The goal is to create a statistically significant model with high predictive power. The quality of a QSAR model is assessed through various validation techniques. researchgate.net

Impact of Environmental Aging on Congener Bioavailability

The bioavailability of contaminants in the environment can change over time through processes collectively known as "aging." For persistent organic pollutants like PCBs, aging in sediments and soils can lead to a decrease in their bioavailability. This is because the compounds can become more strongly sorbed to organic matter and mineral surfaces, making them less accessible to organisms.

While specific studies on the environmental aging of this compound were not found in the provided search results, the general principles of aging for hydrophobic organic compounds suggest that its bioavailability is likely to decrease over time as it becomes more tightly bound to environmental matrices. This can affect the rates of bioaccumulation in both aquatic and terrestrial ecosystems.

Ecotoxicological Research Frameworks for 2,2 ,3,4 ,5,5 ,6 Heptachlorobiphenyl

General Ecotoxicological Implications of Highly Chlorinated PCBs

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that, due to their chemical stability and resistance to degradation, persist in the environment for extended periods. ijshr.companda.org Highly chlorinated PCBs, such as heptachlorobiphenyls, are particularly resistant to environmental breakdown. nih.gov Their lipophilic ("fat-loving") nature causes them to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. numberanalytics.comnih.govewg.org

Once introduced into an aquatic or terrestrial environment, these compounds adsorb to soil, sediments, and organic matter. in.govfrontiersin.org Small organisms, such as invertebrates and plankton, absorb these PCBs from their surroundings. panda.orgin.gov As these smaller organisms are consumed by larger ones, the concentration of PCBs increases at each successive trophic level of the food chain. corofy.comgreenfacts.org This process, called biomagnification, leads to dangerously high concentrations of these contaminants in apex predators like large fish, marine mammals, and birds of prey. panda.orgnih.govgreenfacts.org The persistence and bioaccumulative nature of highly chlorinated PCBs mean they continue to pose a threat to ecosystems and wildlife long after their initial release. panda.org

Congener-Specific Toxicological Mechanisms in Non-Human Biota

The toxicity of a PCB mixture is ultimately determined by the toxicities of its individual congeners and their interactions. nih.gov The specific arrangement of chlorine atoms on the biphenyl (B1667301) structure dictates the compound's biological activity. 2,2',3,4',5,5',6-Heptachlorobiphenyl, also known as PCB 189, is considered a "dioxin-like" PCB. Its mechanism of toxicity is primarily believed to involve binding to the aryl hydrocarbon (Ah) receptor. frontiersin.orgt3db.ca This binding activates the receptor, which in turn alters the transcription of genes, including those that express cytochrome P450 enzymes. t3db.ca This disruption of normal cellular function is thought to be the root of most of its toxic effects. t3db.ca Other PCB congeners, particularly non-dioxin-like PCBs, are known to interfere with calcium channels and alter brain dopamine (B1211576) levels. t3db.canih.gov

In Vitro Models for Mechanistic Investigations

In vitro (test tube or cell culture) studies are crucial for isolating and understanding the specific molecular mechanisms of toxicity without the complexities of a whole organism. These models allow researchers to investigate processes like enzyme induction and receptor binding directly. For instance, studies on chiral (non-superimposable mirror image) PCBs, which are structurally similar to this compound, have used in vitro systems to explore their metabolism.

Research has demonstrated that specific cytochrome P450 (CYP) enzymes, particularly the CYP2B subfamily, are involved in the metabolism of these compounds. nih.gov Such studies can pinpoint which metabolites are formed and reveal species-specific differences in metabolic pathways. nih.gov Other in vitro models, like ligand-binding assays, have been used to show how certain PCB congeners can directly interact with and over-activate cellular receptors, such as the ryanodine (B192298) receptor (RyR), which is critical for calcium signaling in neurons and muscle cells. nih.gov

| Study Focus | In Vitro Model | Key Findings | Reference |

|---|---|---|---|

| Metabolism of Chiral Heptachlorobiphenyl (PCB 183) | Human CYP2B6 and Rat CYP2B1 enzymes | The human enzyme (CYP2B6) metabolized the PCB, while the rat enzyme did not, highlighting species-specific differences. Two hydroxylated metabolites were identified. | nih.gov |

| Ryanodine Receptor (RyR1) Activation | Ligand-binding assays with RyR1-enriched membranes | Complex mixtures of non-dioxin-like PCBs, mimicking environmental samples, caused over-activation of the RyR1 receptor. | nih.gov |

| Immunocyte Effects | Haemocyte cell lines from the colonial ascidian Botryllus schlosseri | Exposure to the chemical dichlofluanid (B1670457) (used as a model emerging contaminant) induced apoptosis (cell death) and reduced immune cell function (motility and phagocytosis). | mdpi.com |

In Vivo Studies on Model Organisms (e.g., Aquatic Invertebrates, Fish, Mammalian Surrogates)

In vivo studies on living organisms provide essential data on how a chemical affects an entire biological system. Aquatic organisms are particularly vulnerable to PCBs due to direct and persistent exposure in contaminated waters and sediments.

Aquatic Invertebrates: These organisms form the base of many aquatic food webs and play a vital role in PCB cycling. epa.gov Laboratory studies have shown that exposure to PCB-contaminated sediment can cause significant mortality in both planktonic invertebrates like Daphnia pulex and benthic (bottom-dwelling) species like Chironomus dilutus. nih.gov Field experiments with mussels (Dreissena bugensis) demonstrated significantly higher mortality when placed near contaminated sediments compared to a reference site, confirming the toxicity of sediment-bound PCBs. nih.gov Studies on clams (Cyclina sinensis) have shown that even acute exposure to low concentrations of PCBs can decrease survival rates and cause histological damage to gills and hepatopancreas. frontiersin.org

Fish: Fish are highly susceptible to PCB contamination, which can occur through consumption of prey and direct uptake from water via gills. epa.govnih.gov Early life stages are often the most sensitive. nih.gov Exposure to PCBs is linked to a range of adverse effects in fish, including reduced survival, impaired growth, and reproductive issues. nih.govnih.gov For example, studies on zebrafish (Danio rerio) have shown that PCB exposure can lead to higher mortality and reduced feeding efficiency. nih.gov In tilapia (Oreochromis niloticus), PCB exposure has been found to decrease the activity of key enzymes involved in osmoregulation (the maintenance of salt and water balance). geneticsmr.org

Mammalian Surrogates: Laboratory studies on mammals provide insight into the potential effects on wildlife higher up the food chain. In animal studies, PCBs have been documented to cause a wide array of effects, including damage to the liver, immune system, nervous system, and reproductive system. epa.govpurdue.edu Species like mink have been identified as being particularly sensitive to the toxic effects of planar PCBs. nih.gov

| Model Organism | Study Type | Observed Effects of PCB Exposure | Reference |

|---|---|---|---|

| Clam (Cyclina sinensis) | Laboratory Exposure | Decreased survival rate; histological damage to gills and hepatopancreas. | frontiersin.org |

| Water Flea (Daphnia pulex), Midge (Chironomus dilutus) | Laboratory Bioassay | Significant mortality when exposed to contaminated sediment. | nih.gov |

| Zebrafish (Danio rerio) | Laboratory Exposure | Increased mortality; reduced feeding efficiency at early life stages. | nih.gov |

| Tilapia (Oreochromis niloticus) | Laboratory Exposure | Significant decrease in the activity of Na+/K+-ATPase and Ca+/Mg+-ATPase, enzymes critical for osmoregulation. | geneticsmr.org |

| Various Fish Species | Meta-analysis of Lab Studies | A tissue concentration of 1 µg/g total PCBs was predicted to cause 17% mortality, 15% growth reduction, and 39% reproductive impairment. | nih.gov |

Endocrine Disruption Potential in Wildlife Populations

A significant ecotoxicological concern regarding PCBs, including this compound, is their ability to act as endocrine-disrupting chemicals (EDCs). nih.govsvdcdn.com EDCs are exogenous substances that interfere with the normal function of the endocrine (hormone) system. nih.govnih.gov They can mimic or block natural hormones, alter hormone synthesis, and change the number of hormone receptors, leading to adverse health effects in an organism or its offspring. nih.govresearchgate.net

In wildlife, exposure to PCBs has been linked to a variety of endocrine-related problems. in.gov Some of the most well-documented cases of population declines in wildlife, such as in certain bird of prey species, were linked to the endocrine-disrupting properties of organochlorine compounds like PCBs, which caused reproductive failure through eggshell thinning. svdcdn.com PCBs are known to interfere with thyroid hormone production and can bind to estrogen receptors, potentially leading to reproductive dysfunction. t3db.ca

Field studies have provided compelling evidence of these effects. For instance, research on passerine birds (songbirds) in PCB-contaminated areas found that higher-chlorinated PCB congeners were associated with disruptions to species-specific song patterns, a critical, hormone-regulated behavior for mating and territory defense. nih.gov This suggests that PCB exposure may be altering neurological processes regulated by hormones. nih.gov In marine mammals and other top predators, high PCB loads have been linked to impaired reproduction and immune system dysfunction. panda.orgsvdcdn.com

Ecological Impacts on Food Web Dynamics and Ecosystem Function

Furthermore, the contamination of lower trophic levels has widespread implications. When PCBs accumulate in organisms like fish, they not only affect the fish populations themselves but also become a primary exposure route for fish-eating wildlife and humans. in.gov The presence of PCBs can also alter ecosystem-level processes. For example, studies of stream food webs have shown that different components of the ecosystem—such as sediment, organic matter, and various invertebrates—process and transform PCBs differently, affecting the specific congener profiles available for uptake by higher organisms. usgs.gov The disruption of critical behaviors, such as the bird song patterns altered by PCB exposure, can directly impact population viability and ecosystem function by interfering with successful reproduction. nih.gov Ultimately, the persistence and pervasive nature of these compounds mean that their impact on ecosystem health and function is both long-lasting and complex. researchgate.net

Analytical Methodologies for 2,2 ,3,4 ,5,5 ,6 Heptachlorobiphenyl Research

The accurate detection and quantification of specific polychlorinated biphenyl (B1667301) (PCB) congeners, such as 2,2',3,4',5,5',6-heptachlorobiphenyl (PCB 187), in complex environmental and biological samples are paramount for understanding their distribution, fate, and toxicological significance. This requires sophisticated analytical methodologies that combine efficient extraction and clean-up with highly selective and sensitive instrumental analysis.

Environmental Remediation and Management Strategies for Pcb Contaminated Sites

Bioremediation Approaches for Heavily Chlorinated PCB Congeners

Bioremediation offers a promising and environmentally sustainable strategy for the cleanup of sites contaminated with highly chlorinated PCBs like 2,2',3,4',5,5',6-Heptachlorobiphenyl. This approach harnesses the metabolic capabilities of microorganisms and plants to degrade or transform these recalcitrant compounds into less harmful substances.

Reductive Dechlorination by Microbial Consortia

The primary and most critical step in the bioremediation of highly chlorinated PCBs such as heptachlorobiphenyls is anaerobic reductive dechlorination. Under anaerobic conditions, specific microbial consortia utilize these chlorinated compounds as electron acceptors, progressively removing chlorine atoms from the biphenyl (B1667301) structure. This process is crucial because highly chlorinated PCBs are resistant to the aerobic degradation pathways that are effective for their less chlorinated counterparts.

Research has demonstrated that consortia containing bacteria from the genus Dehalococcoides are particularly adept at dechlorinating a wide range of PCB congeners, including those with high chlorine content. While specific studies focusing solely on PCB-187 are limited, evidence suggests that microbial consortia capable of dechlorinating Aroclor 1260, a commercial PCB mixture rich in highly chlorinated congeners, can reduce tri- through heptachlorobiphenyls. The dechlorination process typically involves the removal of meta and para chlorines, leading to the formation of less chlorinated, ortho-substituted congeners. These lesser-chlorinated PCBs are then more susceptible to subsequent aerobic degradation.

The efficacy of reductive dechlorination can be enhanced through bioaugmentation, which involves introducing specialized microorganisms to a contaminated site, and biostimulation, which involves adding nutrients or electron donors to stimulate the activity of indigenous dechlorinating populations.

| Microbial Genus | Role in PCB Degradation | Target PCB Type |

| Dehalococcoides | Anaerobic reductive dechlorination | Highly chlorinated PCBs |

| Dehalobacter | Anaerobic reductive dechlorination | Highly chlorinated PCBs |

| Desulfitobacterium | Anaerobic reductive dechlorination | Highly chlorinated PCBs |

| Burkholderia | Aerobic degradation | Lesser chlorinated PCBs |

| Rhodococcus | Aerobic degradation | Lesser chlorinated PCBs |

Phytoremediation Potential and Efficacy in Soil and Sediment

Phytoremediation, the use of plants to clean up contaminated environments, presents a cost-effective and aesthetically pleasing in situ treatment option for PCB-contaminated soils and sediments. The mechanisms of phytoremediation for PCBs are multifaceted and include phytoextraction (uptake of contaminants by plant roots and translocation to shoots), rhizodegradation (degradation of contaminants in the rhizosphere by plant-root-associated microbes), and phytodegradation (degradation of contaminants within plant tissues).

For highly chlorinated PCBs like this compound, rhizodegradation is considered a primary mechanism. Plant roots release exudates that stimulate the growth and activity of PCB-degrading microorganisms in the surrounding soil. While the uptake and translocation of highly hydrophobic compounds like heptachlorobiphenyls into plant tissues are generally limited, some plant species have shown potential for this process.

Studies have identified plants from the Cucurbita genus, such as pumpkin (Cucurbita pepo), as having a notable ability to take up and accumulate PCBs from the soil. Research on soils contaminated with Aroclor 1260, which contains heptachlorobiphenyls, has shown that varieties of Cucurbita pepo can be more effective at extracting PCBs than other screened plant species. researchgate.net However, the efficiency of phytoremediation for highly chlorinated congeners can be influenced by factors such as soil type, organic matter content, and the specific plant species used. nih.govresearchgate.net

| Plant Species | Known PCB Remediation Capabilities |

| Cucurbita pepo (Pumpkin) | Effective in extracting PCBs from soil, including higher chlorinated congeners. researchgate.net |

| Brassica napus (Rape) | Shows potential for rhizosphere-enhanced degradation of PCBs. nih.gov |

| Various Grasses | Can stimulate microbial degradation of PCBs in the rhizosphere. researchgate.net |

Emerging Remediation Technologies

In addition to established bioremediation techniques, several emerging technologies are being developed and applied to address the challenges posed by heavily chlorinated PCBs.

Nanoscale Zero-Valent Iron (nZVI) Applications

Nanoscale zero-valent iron (nZVI) has emerged as a highly reactive material for the in situ chemical reduction of a wide range of environmental contaminants, including PCBs. Due to their small particle size and large surface area, nZVI particles can act as a potent reducing agent, facilitating the dechlorination of PCBs. The reaction involves the transfer of electrons from the zero-valent iron to the PCB molecule, leading to the replacement of chlorine atoms with hydrogen.

While studies have demonstrated the effectiveness of nZVI in degrading PCBs in water, its application in soil and sediment can be more challenging due to factors such as particle aggregation and reduced mobility. nih.gov To overcome these limitations, researchers are exploring surface modifications of nZVI particles and the use of bimetallic nanoparticles (e.g., iron-palladium) to enhance reactivity and delivery in the subsurface. The combination of nZVI with other remediation techniques, such as bioremediation, is also being investigated to create synergistic treatment systems. nih.gov

Other Innovative Techniques for In Situ and Ex Situ Treatment

Several other innovative techniques are being explored for the remediation of PCB-contaminated sites. These include:

Thermal Desorption: This ex situ technology involves heating the contaminated soil or sediment to a temperature high enough to vaporize the PCBs, which are then collected and treated.

Solvent Extraction: This process uses a solvent to dissolve and remove PCBs from the contaminated matrix.

In Situ Thermal Remediation: This involves heating the subsurface to mobilize and/or destroy contaminants in place.

Activated Carbon Amendment: The addition of activated carbon to sediments can effectively sequester PCBs, reducing their bioavailability to organisms. This method is often used in conjunction with other remediation strategies.

Environmental Monitoring Post-Remediation and Efficacy Assessment

Effective and long-term environmental monitoring is a critical component of any remediation project for PCB-contaminated sites. The primary goal of post-remediation monitoring is to assess the efficacy of the implemented treatment and to ensure that the cleanup objectives have been met and are maintained over time.

Monitoring programs for sites contaminated with this compound should include the regular collection and analysis of samples from relevant environmental media, such as soil, sediment, water, and potentially biota. The analysis should not only focus on the concentration of the parent compound but also on the potential formation and fate of dechlorination products.

Assessing the efficacy of remediation goes beyond simply measuring the reduction in contaminant concentration. It also involves evaluating the reduction in risk to human health and the environment. This can include monitoring changes in the bioavailability of the remaining contaminants and assessing the recovery of the ecosystem. Given the persistence of highly chlorinated PCBs, long-term monitoring is often necessary to confirm the stability of the remedy and to detect any potential rebound in contaminant concentrations.

Advanced Research Directions and Future Perspectives

Elucidating Complex Environmental Pathways and Interactions

Future research will focus on developing a more sophisticated understanding of how 2,2',3,4',5,5',6-Heptachlorobiphenyl cycles through different environmental compartments. This includes its long-range atmospheric transport, deposition patterns, and partitioning between soil, water, and air. A key area of investigation is the compound's interaction with abiotic and biotic components of ecosystems. Researchers are working to unravel the mechanisms of its transformation, including microbial degradation and metabolic processes in various organisms, which can lead to the formation of other persistent and potentially toxic compounds, such as hydroxylated metabolites (OH-PCBs). researchgate.netnih.gov Understanding these intricate pathways is crucial for accurately modeling its environmental fate and exposure risks to both wildlife and human populations.

Development of Novel Analytical Techniques for Trace Analysis and Metabolite Profiling

The detection of this compound and its metabolites at environmentally relevant concentrations presents a significant analytical challenge. cdc.gov Future advancements will concentrate on enhancing the sensitivity and selectivity of analytical methods. nih.gov High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) remains a cornerstone for the analysis of PCBs, including the 12 congeners designated as toxic by the World Health Organization (WHO). esslabshop.comesslabshop.com

Emerging research directions include:

Improved Sample Preparation: Developing more efficient extraction and cleanup techniques to isolate the compound from complex matrices like sediment, biological tissues, and water. cdc.gov

Advanced Instrumentation: Utilizing techniques like gas chromatography-time-of-flight mass spectrometry (GC/TOF-MS) for more accurate mass determination and identification of unknown metabolites. semanticscholar.org

Metabolite Profiling: A significant focus is on identifying and quantifying the full spectrum of metabolites, such as various hydroxylated forms of PCB 187. researchgate.net Studies on the metabolism of PCB 187 in liver microsomes have identified metabolites like 4'-hydroxy-2,2',3,5,5',6-hexachlorobiphenyl, indicating that biotransformation is a critical pathway to consider in toxicological assessments. researchgate.net The development of methods that can distinguish between different isomers of these metabolites is essential for understanding their specific biological activities. nih.gov

Analytical Methods for PCB Congeners

| Technique | Description | Application for PCB 187 |

|---|---|---|

| High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) | A highly sensitive and selective method for determining chlorinated biphenyl (B1667301) congeners in various environmental and biological samples. esslabshop.com | Quantification of trace levels in matrices like water, soil, and tissue. esslabshop.com |

| Gas Chromatography/Time-of-Flight Mass Spectrometry (GC/TOF-MS) | Provides high-resolution mass data, aiding in the identification of metabolites based on accurate mass determination. semanticscholar.org | Identification of transformation products and metabolites like OH-PCBs. semanticscholar.org |

Refinement of QSPR/QSAR Models for Enhanced Predictive Capabilities

Quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models are powerful computational tools for predicting the physicochemical properties, environmental fate, and toxicity of chemicals, thereby reducing the need for extensive experimental testing. nih.govconicet.gov.ar For this compound, the refinement of these models is a key research priority.

Current models use molecular descriptors to establish correlations between a chemical's structure and its properties or activities. conicet.gov.ar Advanced models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide 3D-QSAR capabilities, offering a more comprehensive understanding of how steric and electrostatic fields influence bioaccumulation. nih.gov The goal is to develop models with higher predictive accuracy for specific congeners like PCB 187. nih.govresearchgate.net This involves incorporating more sophisticated molecular descriptors and utilizing advanced machine learning algorithms to better capture the complex, non-linear relationships between chemical structure and biological outcomes. researchgate.net Enhanced models will be invaluable for screening large numbers of compounds and prioritizing those of highest concern. conicet.gov.ar

Predicted logKow Values for PCB 187

| Model | Experimental logKow | Predicted logKow |

|---|---|---|

| CoMFA | 6.953 | 6.501 |

| CoMSIA | 6.953 | 6.501 |

Integrated Multi-Omics Approaches in Ecotoxicological Research

To fully comprehend the ecotoxicological impact of this compound, research is moving towards integrated multi-omics approaches. mdpi.com This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to gain a systems-level understanding of how the compound affects biological organisms. nih.govnih.gov

Instead of focusing on a single endpoint, multi-omics studies can reveal entire molecular pathways that are perturbed by exposure to PCB 187. nih.gov For example, an integrated analysis might show how exposure alters gene expression (transcriptomics), leading to changes in protein levels (proteomics), which in turn affects metabolic pathways and the production of key biomolecules (metabolomics). researchgate.net This approach can help identify novel biomarkers of exposure and effect, and elucidate the complex modes of action underlying the compound's toxicity. nih.govresearchgate.net Such comprehensive datasets are essential for developing more accurate adverse outcome pathways (AOPs), which link molecular initiating events to adverse outcomes at the individual and population levels. nih.gov

Global Collaboration and Data Harmonization for Comprehensive Understanding

The global distribution of persistent pollutants like this compound necessitates a coordinated international research effort. Future progress depends on enhanced global collaboration and the harmonization of data from different monitoring programs and research studies. By standardizing analytical methods, data reporting formats, and quality control procedures, researchers can create large, integrated datasets. These global datasets are critical for assessing worldwide environmental concentrations, identifying long-term trends, evaluating the effectiveness of international regulations like the Stockholm Convention on Persistent Organic Pollutants, and building more robust models of the compound's global transport and fate.

Q & A

Q. What standardized analytical methods are recommended for detecting and quantifying PCB 187 in environmental and biological matrices?

PCB 187 is analyzed using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) as outlined in EPA Method 1668A. This method specifies detection limits for aqueous samples (e.g., 191 pg/L for PCB 187) and emphasizes congener-specific quantification to avoid cross-contamination with structurally similar heptachlorobiphenyl isomers . For biological matrices like serum, NIST-certified reference materials (e.g., SRM 1957) are used, with concentrations reported as 54.5 ± 0.5 ng/g for co-eluting heptachlorobiphenyls, requiring careful isomer separation .

Q. How does PCB 187 persist in environmental compartments, and what are its primary sources?

PCB 187 is a persistent organic pollutant (POP) due to its high chlorine content and resistance to degradation. It is primarily found in legacy industrial products, such as dielectric fluids and hydraulic systems. Environmental monitoring data from EPA Method 1668A show its presence in water (191 pg/L) and soil, with bioaccumulation observed in biota due to lipophilic properties . Congener-specific studies in rats and guinea pigs further confirm its retention in adipose tissues and slow metabolic clearance .

Advanced Research Questions

Q. What methodologies address species-specific differences in PCB 187 metabolism and metabolite retention?

Comparative in vivo studies in rats and guinea pigs reveal that 4-OH-PCB 187 , a hydroxylated metabolite, is retained in blood at higher concentrations in guinea pigs due to differences in cytochrome P450 activity and glucuronidation efficiency. Researchers use LC-MS/MS for metabolite quantification and pharmacokinetic modeling to extrapolate interspecies variations. These studies highlight the importance of selecting appropriate animal models for human health risk assessments .

Q. How can transcriptomic changes induced by PCB 187 metabolites inform neurodevelopmental toxicity studies?

Exposure to 4-OH-PCB 187 in human embryonic stem cell (hESC)-derived spheres disrupts neuronal differentiation by altering ERK and synaptic signaling pathways . Transcriptomic analysis via RNA sequencing and computational network modeling (e.g., ID2 protein upregulation) are critical for identifying mechanistic pathways. This approach provides a framework for studying developmental neurotoxicity without relying on in vivo models .

Q. What experimental strategies resolve analytical challenges in distinguishing PCB 187 from co-eluting heptachlorobiphenyl isomers?

Advanced isomer separation techniques, such as orthogonal GC columns (e.g., DB-5ms and HT-8) or multidimensional chromatography , are employed. For example, PCB 187 (CAS 52663-68-0) must be differentiated from PCB 183 (CAS 52663-69-1) using retention index libraries and mass spectral fragmentation patterns. NIST-certified solutions (100 µg/mL in isooctane) are recommended for calibration .

Q. How do researchers design studies to evaluate the endocrine-disrupting potential of PCB 187 metabolites?

Metabolites like 4-OH-PCB 187 are tested for binding affinity to thyroid hormone transporters (e.g., transthyretin) using competitive radio-ligand assays. In vitro models, such as rat hepatoma cells (H4IIE), assess aryl hydrocarbon receptor (AhR) activation via luciferase reporter gene assays. These methods are critical for linking structural features of hydroxylated metabolites to endocrine disruption .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported PCB 187 concentrations across studies?

Variations in reported values (e.g., 54.5 ± 0.5 ng/g in serum vs. 15.5 ± 0.5 ng/g in other matrices) often stem from differences in extraction efficiency or analytical calibration. Interlaboratory validation using NIST SRM 1957 and adherence to ISO/IEC 17025 protocols ensure data reproducibility. Researchers must document recovery rates (e.g., 60% for soil samples) and matrix effects in supplementary materials .

Methodological Resources

- Analytical Standards : Use NIST-certified PCB 187 solutions (CAS 52663-68-0) at 100 µg/mL in isooctane for calibration .

- In Vivo Models : Guinea pigs are preferred for studying 4-OH-PCB 187 retention due to closer metabolic parallels to humans .

- Computational Tools : NetworkAnalyst or STRING databases for pathway enrichment analysis of transcriptomic data .

Retrosynthesis Analysis